molecular formula C18H29N3O B14779126 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide

Cat. No.: B14779126
M. Wt: 303.4 g/mol
InChI Key: ZKMFFZAVIGRELK-UHFFFAOYSA-N
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Description

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide linkage.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced forms of the amide linkage.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-benzylacetamide: Similar structure but lacks the piperidine ring.

    N-Benzylpiperidine-2-carboxamide: Contains the piperidine ring but differs in the side chain structure.

    3-Methylbutanamide derivatives: Variations in the amide linkage and side chains.

Uniqueness

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide is unique due to the combination of its structural features, including the piperidine ring, benzyl group, and specific amide linkage

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-16-10-6-7-11-21(16)13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22)

InChI Key

ZKMFFZAVIGRELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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